(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
CAS No.: 118785-96-9
Cat. No.: VC4982453
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118785-96-9 |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 |
IUPAC Name | (1S,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |
Standard InChI Key | BOUHXQPJYJANEO-RIHPBJNCSA-N |
SMILES | C1CC(CC(C1)N)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s defining feature is its (1R,3S) stereochemistry, which imposes a rigid cyclohexane ring conformation. This configuration is critical for its interactions in biological systems, as it mimics natural amino acids while introducing conformational constraints. The IUPAC name, 3-aminocyclohexane-1-carboxylic acid;hydrochloride, reflects the amine and carboxylic acid functional groups at positions 3 and 1, respectively .
The three-dimensional structure is stabilized by intramolecular hydrogen bonding between the amine and carboxylate groups, as evidenced by its SMILES notation (C1CC(CC(C1)N)C(=O)O.Cl
) and InChIKey (BOUHXQPJYJANEO-UHFFFAOYSA-N
) .
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₇H₁₄ClNO₂ |
Molecular Weight | 179.64 g/mol |
Solubility | Soluble in aqueous solutions |
Storage Conditions | RT, moisture-free environment |
The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro assays . Its pKa values (approximate 2.1 for the carboxyl group and 9.8 for the amine) align with typical amino acid behavior, facilitating protonation state modulation under physiological conditions .
Synthesis and Preparation
Asymmetric Synthesis Strategies
The synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acid typically involves multi-step organic reactions to achieve the desired stereochemistry. Key methods include:
-
Chiral Resolution: Racemic mixtures are separated using chiral auxiliaries or chromatography.
-
Cyclization Reactions: Cyclohexane rings are formed via intramolecular aldol condensations or Diels-Alder reactions, followed by functional group transformations.
-
Enzymatic Catalysis: Stereoselective enzymes such as transaminases or dehydrogenases introduce the amine group with high enantiomeric excess .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid under controlled conditions to yield the hydrochloride salt. This step improves crystallinity and shelf life, as confirmed by X-ray diffraction studies.
Applications in Pharmaceutical and Biochemical Research
Peptide Engineering
The compound’s constrained cyclohexane ring serves as a scaffold for designing conformationally restricted peptides. These peptides exhibit enhanced metabolic stability and receptor selectivity compared to linear analogs, making them valuable in drug discovery .
Enzyme Inhibition Studies
Preliminary studies suggest that (1R,3S)-3-aminocyclohexanecarboxylic acid derivatives act as inhibitors for proteases and aminotransferases. For example, its structural similarity to γ-aminobutyric acid (GABA) positions it as a potential modulator of neurotransmitter systems .
Material Science
The compound’s chiral centers enable its use in synthesizing metal-organic frameworks (MOFs) with tailored pore structures for catalysis or drug delivery .
Hazard | GHS Code |
---|---|
Skin irritation | H315 |
Serious eye irritation | H319 |
Respiratory irritation | H335 |
Personal protective equipment (PPE), including gloves and goggles, is mandatory during handling. Work should be conducted in a fume hood to minimize inhalation risks .
Analytical Characterization
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the stereochemistry and purity. Key signals include δ 1.5–2.0 ppm (cyclohexane protons) and δ 3.2 ppm (amine proton) .
-
Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 179.64.
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 210 nm) is employed for purity assessment, typically achieving >98% purity for research-grade material .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume